molecular formula C13H11N3O4 B053905 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid CAS No. 117907-43-4

4-Amino-2-nitrodiphenylamine-2'-carboxylic acid

Cat. No. B053905
M. Wt: 273.24 g/mol
InChI Key: YESOPQNVGIQNEV-UHFFFAOYSA-N
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Description

4-Amino-2-nitrodiphenylamine-2'-carboxylic acid is a compound of interest in the field of organic chemistry, known for its relevance in material science and biochemistry. It serves as a fundamental building block for various chemical reactions and properties exploration.

Synthesis Analysis

The synthesis of derivatives similar to 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid, such as 6-Amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid, involves processes that enable the obtainment of analogs containing chlorine and nitro groups. These processes facilitate further chemical transformations leading to a wide array of derivatives with varying luminescence and complex-forming properties (Vasin, V. S., Koldaeva, T. Y., & Perevalov, V., 2013).

Molecular Structure Analysis

The molecular and crystal structure analyses of similar compounds, like 2-Amino-4-Nitrobenzoic Acid, reveal how specific synthons and hydrogen bonding patterns play crucial roles in their structural configuration. This type of analysis is crucial for understanding the physical and chemical behavior of the compounds under various conditions (Wardell, J., & Tiekink, E., 2011).

Chemical Reactions and Properties

The chemical properties of 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid derivatives are highlighted by their ability to undergo a range of reactions, leading to the synthesis of dyes and other compounds with varying light fastness and color properties. This versatility is a key attribute of the compound's chemical nature (Peters, A. T., 1976).

Physical Properties Analysis

The physical properties, such as crystallization patterns and molecular conformation, are essential for understanding the compound's behavior in different environments and its potential applications in materials science. Studies on related compounds have provided insights into the robust nature of specific synthons and their impact on the compound's physical characteristics (Kennedy, A., & Moraes, L. S. D., 2016).

Scientific Research Applications

  • Material Science and Biochemistry :

    • The 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid is utilized as a β-turn and 310/α-helix inducer in peptides and as a rigid electron spin resonance probe and fluorescence quencher, proving effective in both material science and biochemistry (Toniolo et al., 1998).
  • Synthesis and Chemical Transformations :

    • Derivatives of this compound, containing chlorine and nitro groups, have been synthesized for the study of their luminescence and complex-forming properties (Vasin et al., 2013).
  • Environmental Science :

    • In environmental science, the degradation of related compounds like 2,4-dinitrodiphenylamine in sediment-water environments involves 4-amino-2-nitrodiphenylamine as an intermediate (Drzyzga et al., 1995).
  • Dye Synthesis for Synthetic Polymer Fibers :

    • It is used in the synthesis of dyes for synthetic polymer fibers, offering bordeaux to violet-blue shades (Peters, 1976).
  • Catalyst in Asymmetric Michael Additions :

    • Homochiral methyl 4-aminopyrrolidine-2-carboxylates, related to 4-amino-2-nitrodiphenylamine, act as catalysts in asymmetric Michael additions of ketones to nitroalkenes (Ruiz-Olalla et al., 2015).
  • Photocleavage in Biochemical Applications :

    • Studies on the photocleavage of 1-acyl-7-nitroindolines, which can be used as photolabile precursors in biochemical applications, indicate the effects of substituents like 4-amino-2-nitrodiphenylamine on photolysis efficiency (Papageorgiou & Corrie, 2000).
  • Catalysis in Chemical Synthesis :

    • In chemical synthesis, it is used as an intermediate in the palladium-catalyzed carbonylation of nitrobenzene to methyl phenylcarbamate (Gasperini et al., 2003).
  • Synthesis of Novel Aromatic Polyamines :

    • It has been used in the synthesis of novel aromatic polyamines with applications in electrochemical properties and electrochromic behaviors (Liou & Lin, 2009).
  • Biological and Medicinal Chemistry :

    • Its derivatives have been studied for their antimicrobial and cytotoxic activities in biological and medicinal applications (Aiyelabola et al., 2017).

Safety And Hazards

Safety data suggests that exposure to 4-Amino-2-nitrodiphenylamine-2’-carboxylic acid should be avoided. Contact with skin and eyes should be avoided, and adequate ventilation should be ensured when handling this compound .

properties

IUPAC Name

2-(4-amino-2-nitroanilino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4/c14-8-5-6-11(12(7-8)16(19)20)15-10-4-2-1-3-9(10)13(17)18/h1-7,15H,14H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YESOPQNVGIQNEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=C(C=C(C=C2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70151952
Record name 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70151952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-nitrodiphenylamine-2'-carboxylic acid

CAS RN

117907-43-4
Record name 2-[(4-Amino-2-nitrophenyl)amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117907-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117907434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70151952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINO-2-NITRODIPHENYLAMINE-2'-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZJ1P1FS40
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Bährle-Rapp, M Bährle-Rapp - Springer Lexikon Kosmetik und …, 2007 - Springer
A30 Aminomethyl Propanediol substanz. tanz. oxylic Acid. INCI. Haarfärbemittel. bemittel. bemittel. tel. bemittel. sid, Lösung Page 1 A30 Aminomethyl Propanediol Aminomethyl Propanediol. INCI. Puffer- substanz. Aminomethyl Propanol. INCI. Puffersubs- tanz. 4-Amino-2-Nitrodiphenylamine-2‘-Carboxylic Acid. INCI. Haarfärbemittel. 2-Amino-3-Nitrophenol. INCI. Haarfär- bemittel. 4-Amino-3-Nitrophenol. INCI. Haarfär- bemittel. 6-Amino-O-Cresol. INCI. Haarfärbemit- tel. O-Aminophenol Sulfate. INCI. Haarfär- bemittel. 3-Aminopropane Sulfonic Acid. INCI. Ten- sid, Lösungsvermittler …
Number of citations: 0 link.springer.com

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